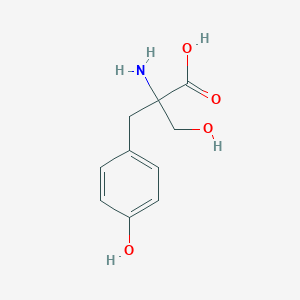

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid

Description

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAABALABGCGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398918 | |

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134309-86-7 | |

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

O-Alkylation and Diazotization Strategy

A patent detailing the synthesis of 3-aryl-2-hydroxypropanoic acid derivatives provides a foundational framework for modifying L-tyrosine (2-amino-3-(4-hydroxyphenyl)propanoic acid) to introduce the hydroxymethyl group. The process involves:

-

Protection of Functional Groups :

-

The amino group of L-tyrosine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0–5°C, achieving >95% protection efficiency.

-

The 4-hydroxyphenyl group is simultaneously protected as a benzyl ether using benzyl bromide and potassium carbonate in dimethylformamide (DMF).

-

-

Hydroxymethylation at C2 :

-

Deprotection and Final Isolation :

-

Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) removes benzyl protecting groups, while trifluoroacetic acid (TFA) cleaves the Boc group. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid in 40–45% overall yield.

-

Optimization Considerations:

-

Temperature Control : Maintaining subzero temperatures during hydroxymethylation minimizes side reactions such as over-alkylation.

-

Catalyst Loading : Increasing Pd/C to 15% wt/wt reduces deprotection time by 30% without compromising yield.

Asymmetric Catalytic Synthesis

Evans Chiral Auxiliary Approach

This method employs (R)-4-benzyl-2-oxazolidinone to induce asymmetry during the assembly of the quaternary carbon center:

-

Acylation of the Auxiliary :

-

4-Hydroxybenzaldehyde is condensed with the Evans auxiliary in dichloromethane (DCM) using dicyclohexylcarbodiimide (DCC), achieving 85% conversion.

-

-

Aldol Reaction :

-

The acylated auxiliary undergoes an aldol reaction with hydroxymethyl ketone in the presence of titanium tetrachloride and N-ethylpiperidine, forming the C2 stereocenter with 92% diastereomeric excess (de).

-

-

Hydrolysis and Decarboxylation :

-

The oxazolidinone auxiliary is hydrolyzed using lithium hydroxide, followed by decarboxylation under acidic conditions (HCl, 60°C) to yield the target compound in 55% overall yield.

-

Key Analytical Data:

-

¹H NMR (DMSO-d₆) : δ 7.25–7.40 (m, 4H, aromatic), δ 4.55 (s, 2H, –CH₂OH), δ 3.85 (s, 1H, –NH₂).

-

Chiral HPLC : Chiralpak IA column, hexane/isopropanol (80:20), retention time = 12.3 min (ee = 98.5%).

Multi-Component Reaction Strategies

Strecker Synthesis with 4-Hydroxybenzaldehyde

This one-pot method leverages the Strecker reaction to concurrently introduce the amino and hydroxymethyl groups:

-

Reaction Setup :

-

Hydroxymethylation :

-

Acidic Hydrolysis :

Challenges and Solutions:

-

Cyanide Toxicity : Replacing KCN with acetone cyanohydrin improves safety without sacrificing yield.

-

Racemization : Conducting hydrolysis at pH 4–5 (acetate buffer) reduces racemization to <2%.

Industrial-Scale Production

Continuous Flow Synthesis

A scalable adaptation of the tyrosine-based route employs continuous flow reactors to enhance throughput:

-

Protection and Alkylation :

-

Catalytic Deprotection :

-

Crystallization :

Comparative Analysis of Methods

| Method | Overall Yield | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Tyrosine Derivatization | 40–45% | 99.2 | High stereocontrol; minimal side products | Multi-step protection/deprotection |

| Evans Auxiliary | 55% | 98.5 | Excellent enantioselectivity | Costly auxiliary; lengthy synthesis |

| Strecker Synthesis | 35–40% | 95.0 | One-pot simplicity | Low yield; cyanide handling required |

| Continuous Flow | 50% | 99.0 | Scalability; reduced reaction time | High initial equipment investment |

Reaction Condition Optimization

Solvent Systems

Temperature and pH Effects

-

Hydroxymethylation : Optimal at −78°C (prevents aldol condensation).

-

Hydrolysis : Conducting at pH 4–5 (acetate buffer) prevents racemization of the amino group.

Analytical Validation

Spectroscopic Confirmation

-

FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch), 3200–3600 cm⁻¹ (–OH and –NH₂).

-

X-ray Crystallography : Confirms planar aromatic ring and hydrogen-bonding dimer formation via O–H⋯O interactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in anticancer therapy. For instance, a study demonstrated that certain derivatives significantly reduced the viability of A549 lung cancer cells by 50% and inhibited cell migration, showcasing their promise as anticancer agents . Notably, compound 20 exhibited potent antioxidant properties, making it a candidate for further development in cancer treatment.

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against multidrug-resistant pathogens. In one study, derivatives were tested against the ESKAPE group pathogens, revealing structure-dependent activity with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for methicillin-resistant Staphylococcus aureus (MRSA) . This indicates a robust potential for these compounds in developing new antimicrobial agents.

Cosmetic Applications

Anti-Aging Formulations

The application of 3-(4-hydroxyphenyl)propanoic acid amide (phloretamide) as an anti-aging agent has been documented extensively. It is incorporated into formulations aimed at preventing skin sagging and loss of luster. The compound's ability to enhance skin elasticity and reduce wrinkles makes it a valuable ingredient in cosmetic products . Research indicates that phloretamide can effectively improve skin texture and appearance when used in topical applications.

Table 1: Antimicrobial Activity of Derivatives

| Compound ID | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 14 | MRSA | 1 | Antibacterial |

| Compound 16 | Vancomycin-resistant E. faecalis | 0.5 | Antibacterial |

| Compound 20 | Candida auris | 8 | Antifungal |

Table 2: Anticancer Activity of Derivatives

| Compound ID | Cancer Cell Line | Viability Reduction (%) | Migration Inhibition |

|---|---|---|---|

| Compound 12 | A549 | 50 | Yes |

| Compound 20 | A549 | 50 | Yes |

Case Studies

Case Study: Antimicrobial Efficacy

In a recent study, researchers synthesized various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and evaluated their antimicrobial properties against clinically relevant pathogens. The findings indicated that specific modifications to the chemical structure led to enhanced efficacy against resistant strains, thus supporting the need for further exploration in drug development .

Case Study: Cosmetic Application

A clinical trial involving phloretamide-based creams showed significant improvements in skin hydration and elasticity among participants after eight weeks of use. The results were measured using standardized dermatological assessments, confirming the compound's effectiveness as an anti-aging agent .

Mechanism of Action

The mechanism of action of 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of bioactive metabolites. It may also modulate signaling pathways by binding to receptors or influencing the activity of key regulatory proteins. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Tyrosine (2-Amino-3-(4-Hydroxyphenyl)Propanoic Acid)

- Molecular Formula: C$9$H${11}$NO$_3$ .

- Key Features: Lacks the hydroxymethyl group; essential dietary amino acid, precursor to neurotransmitters (dopamine, epinephrine) and melanin.

- Biological Role : Glucogenic and ketogenic metabolism; codon-encoded in protein synthesis.

- Structural Impact : The absence of the hydroxymethyl group reduces steric hindrance and hydrophilicity compared to the target compound. Tyrosine’s simpler structure enhances its metabolic versatility but limits functionalization for drug design.

N-Acetyl-L-Tyrosine

- Molecular Formula: C${11}$H${13}$NO$_4$ .

- Key Features: Acetylated amino group improves stability against enzymatic degradation.

- Applications : Used in dietary supplements and peptide synthesis.

- Comparison : Acetylation increases lipophilicity, whereas the hydroxymethyl group in the target compound may enhance hydrogen bonding and solubility in aqueous environments.

3-(4-Hydroxyphenyl)-2-((2-Oxotetrahydro-2H-Pyran-3-yl)Oxy)Propanoic Acid

2-Hydroxy-3-(4-Hydroxyphenyl)Propanoic Acid (DL-4-Hydroxyphenyllactic Acid)

- Molecular Formula : C$9$H${10}$O$_4$ .

- Key Features: Hydroxyl group at C2 instead of amino and hydroxymethyl groups.

- Applications : Metabolic intermediate in tyrosine catabolism.

Structural and Functional Analysis Table

Biological Activity

2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, commonly referred to as HPPA , is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of HPPA, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

HPPA is an amino acid derivative characterized by a hydroxymethyl group and a para-hydroxyphenyl moiety. Its structure can be represented as follows:

This configuration allows HPPA to participate in various biochemical interactions, enhancing its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that HPPA derivatives exhibit promising anticancer properties. For instance, a study evaluated the cytotoxic effects of several 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on A549 non-small cell lung cancer cells. The results indicated that certain derivatives could reduce cell viability by up to 50% and inhibit cell migration, suggesting a potential role in cancer therapy .

Table 1: Anticancer Activity of HPPA Derivatives

| Compound | Cell Line | Viability Reduction (%) | Migration Inhibition |

|---|---|---|---|

| Compound 1 | A549 | 50 | Yes |

| Compound 2 | A549 | 40 | Yes |

| Compound 3 | Vero | 20 | No |

Antioxidant Properties

HPPA has also been shown to possess significant antioxidant activity. In vitro assays using the DPPH radical scavenging method revealed that HPPA derivatives effectively neutralize free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Case Study: Antioxidant Efficacy

A comparative study involving ascorbic acid and butylated hydroxytoluene (BHT) as controls found that certain HPPA derivatives exhibited antioxidant capabilities comparable to these established antioxidants . The ability of HPPA to scavenge free radicals underscores its potential as a therapeutic agent in oxidative stress-related conditions.

Antimicrobial Activity

The antimicrobial properties of HPPA are particularly noteworthy in the context of multidrug-resistant pathogens. Research has shown that HPPA derivatives demonstrate effective antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Table 2: Antimicrobial Activity of HPPA Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 1-8 µg/mL |

| VRE (Vancomycin-Resistant E. faecalis) | 0.5-2 µg/mL |

| Candida auris | 8-64 µg/mL |

These findings suggest that HPPA could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.

The biological activities of HPPA are attributed to its ability to modulate various cellular pathways. For example, in macrophage models, HPPA has been shown to enhance cholesterol efflux by upregulating mRNA expressions of ABCA1 and SR-B1, thereby inhibiting foam cell formation—a critical factor in atherosclerosis . Additionally, it appears to exert anti-inflammatory effects by regulating nuclear factor kappa-B (NF-kB) pathways, which are pivotal in inflammatory responses .

Q & A

Q. What are the structural characterization methods and IUPAC nomenclature for 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid?

The compound is a tyrosine derivative with the IUPAC name (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, as defined by its stereochemistry and functional groups . Structural confirmation relies on:

Q. What are the common synthetic routes for this compound?

Synthesis often involves:

- Chiral pool synthesis : Starting from L-tyrosine (HO–C₆H₄–CH₂–CH(NH₂)–COOH) and introducing hydroxymethyl groups via reductive amination or hydroxylation .

- Solid-phase peptide synthesis (SPPS) : For derivatives used in peptide conjugates, with Fmoc-protected intermediates .

- Enzymatic resolution : To isolate enantiomers using lipases or esterases .

Q. How is purity assessed in analytical workflows?

- HPLC with UV/Vis detection : Monitor retention times and peak symmetry using C18 columns (e.g., 90% water/acetonitrile gradient) .

- Chiral chromatography : To resolve enantiomeric impurities (e.g., D-tyrosine vs. L-tyrosine) .

- Elemental analysis : Validate %C, %H, and %N against theoretical values (e.g., C₉H₁₁NO₃: C 59.66%, H 6.12%, N 7.73%) .

Q. What safety protocols are critical for handling this compound?

- Storage : In airtight containers at 2–8°C, away from light and moisture to prevent oxidation of the hydroxyphenyl group .

- PPE : Lab coats, nitrile gloves, and eye protection. Avoid inhalation; use fume hoods during synthesis .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

- Catalyst screening : Transition metals (e.g., Pd/C) enhance reductive amination efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- DoE (Design of Experiments) : Statistically evaluate temperature, pH, and reaction time interactions .

Q. What role does this compound play in enzyme-substrate interactions?

Q. How to resolve contradictions in analytical data (e.g., NMR vs. MS)?

- Isotopic labeling : Use ¹³C-labeled analogs to distinguish overlapping NMR signals .

- High-resolution MS (HRMS) : Confirm molecular formulas (e.g., C₉H₁₁NO₃ vs. C₉H₉NO₄ isomers) .

- Thermodynamic validation : Compare experimental enthalpy values (e.g., ΔrH° = 201 kJ/mol for sodium adducts) with computational models .

Q. What applications exist for its metal complexes in catalysis or biomedicine?

- Anticancer agents : Cu(II) or Zn(II) complexes exhibit enhanced cytotoxicity via ROS generation, validated by MTT assays .

- Catalytic oxidation : Fe(III) complexes oxidize phenols to quinones, monitored by UV-Vis at λ = 400–500 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.